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Compound of Interest

Compound Name: Strontium hydride (SrH2)

Cat. No.: B080679

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers and scientists working on optimizing the hydrogen release temperature
and kinetics from Strontium Hydride (SrH2).

Frequently Asked Questions (FAQS)
Q1: What is the expected hydrogen desorption
temperature for pure Strontium Hydride (SrH2)?

The reported decomposition temperature for pure, bulk Strontium Hydride (SrH2) varies
significantly in the literature. It is a thermally stable hydride, with some sources citing a melting
and decomposition point as high as 1050°C. However, experimental studies using techniques
like Temperature Programmed Desorption (TPD) have shown that hydrogen release can begin
at much lower temperatures, around 700 K (~427°C). This variation can be attributed to
differences in material purity, particle size, and experimental conditions such as heating rate
and vacuum level.

Q2: My experimental desorption temperature is very
high. How can | lower it?

High desorption temperature is a common challenge for using SrH2 as a practical hydrogen
storage material. Two primary strategies can be employed to lower the decomposition
temperature:
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o Catalytic Additives: Doping SrH2 with a suitable catalyst can weaken the Sr-H bonds,
thereby reducing the thermal energy required for hydrogen release. While research
specifically targeting SrH2 catalysis is limited, catalysts proven effective for similar metal
hydrides like Magnesium Hydride (MgHZ2) are excellent starting points. These include
transition metal compounds such as oxides (e.g., Nb205, Ce02), fluorides (e.g., NbF5), and
chlorides (e.g., CeClI3).[1][2] These catalysts can create active sites for hydrogen
recombination and pathways for its release.

o Nanostructuring: Reducing the particle size of SrH2 to the nanoscale can significantly
improve its thermodynamic and kinetic properties.[3] Methods like high-energy ball milling
can introduce defects and grain boundaries, which act as nucleation sites for the metallic
strontium phase, and shorten the diffusion path for hydrogen atoms.[2] This leads to a
considerable decrease in the onset temperature of desorption.

Q3: The rate of hydrogen release from my SrH2 sample
is too slow. How can | improve the kinetics?

Slow kinetics are directly related to a high activation energy (Ea) for desorption. The activation
energy for H2 desorption from SrH2 has been reported to be approximately 63 kJ/mol. To
improve the rate of hydrogen release, this energy barrier must be lowered.

o Catalysis: As with lowering the temperature, catalysts are the most effective way to improve
kinetics. Catalysts can provide a "gateway" effect, where the catalyst particles on the hydride
surface dissociate H-H bonds during absorption and serve as preferential sites for H atom
recombination and H2 molecule release during desorption.[4]

o Mechanical Milling: The process of ball milling not only reduces patrticle size but also helps in
achieving a homogeneous distribution of the catalyst throughout the hydride matrix,
maximizing the catalyst-hydride interface and thus enhancing the kinetic rate.[1]

Q4: | am getting inconsistent results from my
Temperature Programmed Desorption (TPD)
experiments. What are the common sources of error?

Inconsistent TPD results can arise from several factors. Ensure the following are well-
controlled:
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Heating Rate (3): The peak desorption temperature is highly dependent on the heating rate.
Always use a consistent, linear heating rate for comparable results.[5]

Sample Mass: Use a similar sample mass for all experiments. A larger mass can lead to
thermal gradients within the sample and broaden the desorption peak.

Gas Flow: Maintain a constant and calibrated flow of the inert carrier gas. Fluctuations can
affect the detector signal.[6]

Sample Packing: Pack the sample consistently in the reactor to ensure uniform heat transfer.

Air Exposure: SrH2 is reactive and can form a passivating oxide (SrO) or hydroxide
(Sr(OH)2) layer upon exposure to air and moisture.[7][8][9] This layer can inhibit or block
hydrogen release. Always handle samples in an inert atmosphere (e.g., a glovebox).

Q5: My sample does not release the theoretical amount
of hydrogen (2.25 wt. %). Why might this be?

Several factors can lead to an incomplete release of hydrogen:

Oxidation: As mentioned above, surface oxidation can prevent a portion of the material from
decomposing.[9]

Incomplete Decomposition: The experiment might be terminated before the sample has
reached a high enough temperature for a sufficient duration to release all its hydrogen.

Instrument Calibration: Ensure the mass spectrometer or thermal conductivity detector used
for quantifying the evolved gas is properly calibrated.[10]

Nanoconfinement Effects: If using a nanoscaffold, some of the hydride may react with the
scaffold material or be trapped in pores, reducing the effective hydrogen content.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for SrH2 and provide a reference for the

effects of catalysts on a similar, well-studied hydride (MgH2).
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Parameter Value

Source

Theoretical H2 Capacity 2.25wt. %

[3]

Decomposition Temperature
(Bulk)

~1050 °C

[3]

Observed Onset of H2
) ~700 K (=427 °C)
Desorption

[12]

Activation Energy (Ea) for H2
) 63 kJ/mol
Desorption

[12]

Table 1: Thermodynamic and

Kinetic Properties of SrH2.

Onset Desorption Peak Desorption Activation Energy

Hydride System
Temp. (°C) Temp. (°C)

(Ea) (kJ/mol)

As-milled MgH2 ~350 °C ~442 °C

~121 kJ/mol

MgH2 + 10 wt.%
CeClI3

~300 °C

MgH2 + Nb205 - ~371°C

MgH2 + Mg(Nb)O

composite

84.1 kJ/mol

Table 2: Examples of
Catalyst Effects on
MgH?2 (for reference).
Data sourced from[1]
[12].

Experimental Protocols

Protocol 1: Temperature Programmed Desorption (TPD)

This protocol is used to determine the hydrogen desorption temperature profile.
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Sample Preparation: In an inert atmosphere (glovebox), load a precise amount (e.g., 10-20
mg) of the SrH2 sample into a quartz tube reactor.

System Setup: Place the reactor in a tube furnace connected to a gas flow system. Flow a
high-purity inert gas (e.g., Argon) at a controlled rate (e.g., 30-50 mL/min) through the
reactor.[6]

Purging: Purge the system for at least 30 minutes to remove any residual air.

Heating Program: Begin heating the sample at a constant, linear rate (e.g., 5 °C/min).[1]

Data Acquisition: Continuously monitor the reactor effluent using a mass spectrometer
locked on m/z = 2 (for H2).[5]

Analysis: Plot the H2 signal intensity as a function of temperature. The onset temperature,
peak temperature(s), and peak area (for relative quantification) provide information about the
desorption process.

Protocol 2: Differential Scanning Calorimetry (DSC) for
Kinetic Analysis

This protocol is used to determine the activation energy (Ea) of dehydrogenation using the

Kissinger method.

Sample Preparation: In an inert atmosphere, seal a small, precise amount of sample (e.g., 5-
10 mg) in a DSC crucible.

Experimental Series: Perform a series of at least three separate DSC runs, each with a
different linear heating rate (e.g., 5, 10, 15, and 20 °C/min).[12]

Data Acquisition: For each run, record the heat flow as a function of temperature. Identify the
peak temperature (Tp) of the endothermic event corresponding to hydrogen desorption.

Kissinger Analysis: The activation energy (Ea) is determined from the Kissinger equation:
In(B/T_p~2)=-Ea/(R*T_p)+ C where:

o [3is the heating rate (K/min)
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o Tpis the peak temperature (K)
o R is the universal gas constant (8.314 J/mol-K)

o Cis a constant

o Calculation: Plot In(B/Tp?3) versus 1/Tp. The data should form a straight line. The activation
energy (Ea) is calculated from the slope of this line (Slope = -Ea/R).[12]

Protocol 3: Isothermal Desorption Kinetics

This protocol measures the amount of hydrogen released over time at a constant temperature.

System Setup: Use a Sieverts-type apparatus or a thermogravimetric analyzer (TGA). Load
the sample into the reactor in an inert atmosphere.

e Heating: Rapidly heat the sample to the desired isothermal temperature (e.g., a temperature
just above the onset of desorption determined by TPD).

» Data Acquisition: Immediately start recording the amount of desorbed hydrogen as a function
of time. In a Sieverts apparatus, this is measured by the pressure change in a calibrated
volume.[13] In a TGA, this is measured by the mass loss of the sample.

e Analysis: Plot the weight percentage of hydrogen released versus time. This provides the
isothermal kinetic curve for that specific temperature. Repeat at different temperatures to
understand the temperature dependence of the reaction rate.

Visualizations
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Caption: Troubleshooting workflow for high hydrogen desorption temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
o 3.researchgate.net [researchgate.net]

e 4. Roles of Ti-Based Catalysts on Magnesium Hydride and Its Hydrogen Storage Properties
[mdpi.com]

e 5. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
o 6. Temperature Programmed Desorption [fhi.mpg.de]

e 7. atsdr.cdc.gov [atsdr.cdc.gov]

o 8. researchgate.net [researchgate.net]

e 9. mdpi.com [mdpi.com]

e 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

e 11. mdpi.com [mdpi.com]

e 12. researchgate.net [researchgate.net]

e 13. Enhanced Hydrogen Storage Kinetics of Nanocrystalline and Amorphous Mg2Ni-type
Alloy by Melt Spinning [mdpi.com]

« To cite this document: BenchChem. [Technical Support Center: Optimizing Hydrogen
Release from Strontium Hydride (SrH2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080679#optimizing-hydrogen-release-temperature-
and-kinetics-from-srh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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